N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycine N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9663409
InChI: InChI=1S/C14H13N3O4/c18-12(15-8-14(20)21)9-17-13(19)7-6-11(16-17)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,18)(H,20,21)
SMILES: C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)O
Molecular Formula: C14H13N3O4
Molecular Weight: 287.27 g/mol

N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycine

CAS No.:

Cat. No.: VC9663409

Molecular Formula: C14H13N3O4

Molecular Weight: 287.27 g/mol

* For research use only. Not for human or veterinary use.

N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycine -

Specification

Molecular Formula C14H13N3O4
Molecular Weight 287.27 g/mol
IUPAC Name 2-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]acetic acid
Standard InChI InChI=1S/C14H13N3O4/c18-12(15-8-14(20)21)9-17-13(19)7-6-11(16-17)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,18)(H,20,21)
Standard InChI Key PWGFEJWYWBIIQN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)O
Canonical SMILES C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-[(6-Oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycine comprises three distinct regions:

  • Pyridazinone Core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 6.

  • Phenyl Substituent: A benzene ring attached to position 3 of the pyridazinone, enhancing hydrophobic interactions.

  • Acetylated Glycine Moiety: A glycine residue linked via an acetyl group to the pyridazinone’s position 1, introducing hydrogen-bonding capabilities.

The compound’s planar pyridazinone ring and flexible glycine tail create a balance between rigidity and conformational adaptability, a trait often exploited in ligand design.

Physicochemical Data

PropertyValue
Molecular FormulaC14H13N3O4\text{C}_{14}\text{H}_{13}\text{N}_{3}\text{O}_{4}
Molecular Weight287.27 g/mol
IUPAC NameN-[(6-Oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycine
SolubilityLimited data; presumed soluble in polar aprotic solvents (e.g., DMSO, DMF)
StabilityLikely stable under inert conditions; susceptible to hydrolysis at extreme pH

The glycine component enhances water solubility relative to purely aromatic systems, while the phenyl group contributes to lipophilicity, suggesting moderate membrane permeability.

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]glycine involves multi-step organic reactions, typically including:

  • Pyridazinone Formation: Cyclization of 1,4-diketones with hydrazine derivatives to construct the pyridazinone core.

  • Phenyl Substitution: Electrophilic aromatic substitution or cross-coupling reactions to introduce the phenyl group at position 3.

  • Acetylation of Glycine: Reaction of glycine with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form N-acetylglycine.

  • Coupling Reaction: Amide bond formation between the pyridazinone derivative and N-acetylglycine using carbodiimide coupling agents (e.g., EDC, DCC).

Optimization Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at position 3 of the pyridazinone requires careful control of reaction conditions.

  • Coupling Efficiency: Low yields during the final amide bond formation may necessitate excess reagents or microwave-assisted synthesis.

  • Purification: Chromatographic separation is often required to isolate the product from unreacted intermediates and byproducts.

Research Gaps and Future Directions

Unexplored Pharmacokinetics

  • ADMET Profiles: No data exist on absorption, distribution, metabolism, excretion, or toxicity.

  • Target Identification: High-throughput screening is needed to identify protein targets and mechanism of action.

Synthetic Advancements

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for stereochemical studies.

  • Green Chemistry Approaches: Reducing reliance on toxic solvents and coupling agents through biocatalytic methods.

Computational Modeling

  • Docking Simulations: Predicting binding affinities for disease-relevant targets (e.g., cyclooxygenase-2, angiotensin-converting enzyme).

  • QSAR Studies: Correlating structural modifications with bioactivity to guide lead optimization.

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